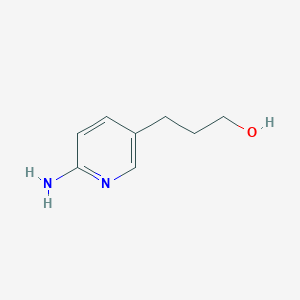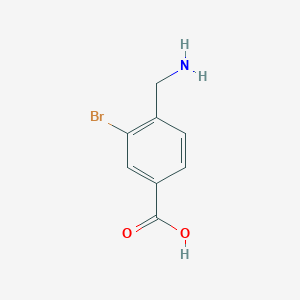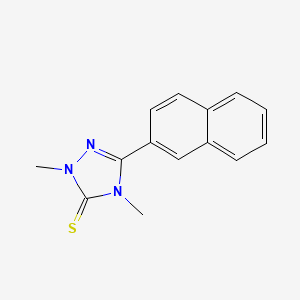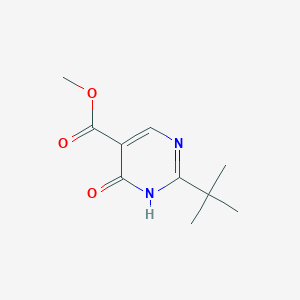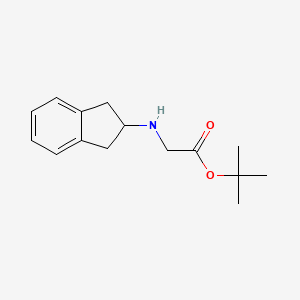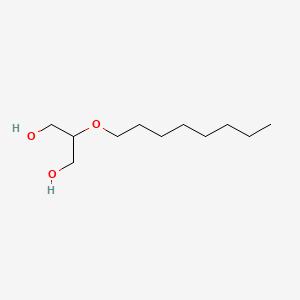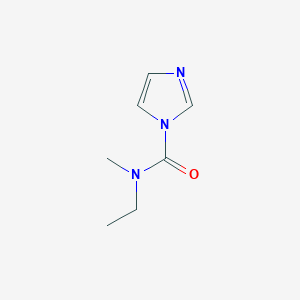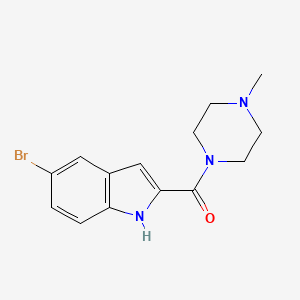
(5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of (5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromoindole and 4-methylpiperazine.
Reaction Conditions: The 5-bromoindole is reacted with a suitable acylating agent to form the corresponding indole derivative. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
(5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Major Products: The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
(5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
(5-Bromo-2-indolyl)(4-methyl-1-piperazinyl)methanone can be compared with other indole derivatives:
Properties
Molecular Formula |
C14H16BrN3O |
|---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
(5-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16BrN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 |
InChI Key |
UNZKXQGDHWYPDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


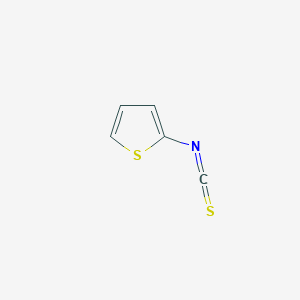
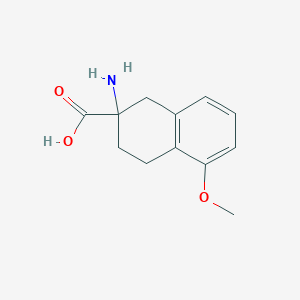
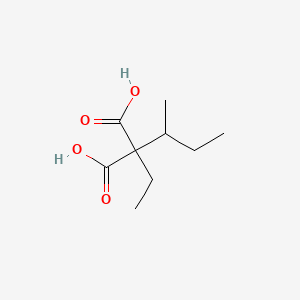
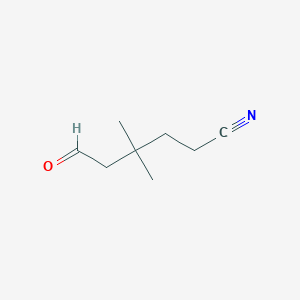
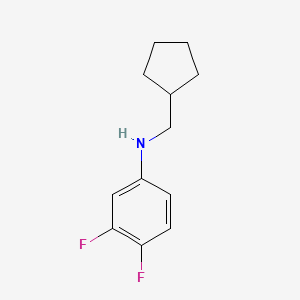
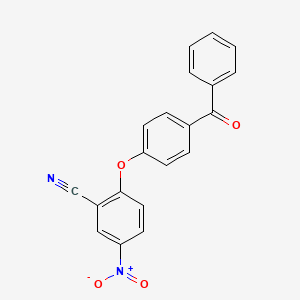
![Ethyl 6-[5-(hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8681811.png)
